3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-13-11-14(2)29(26-13)18-6-5-17(24-25-18)28-9-7-27(8-10-28)16-4-3-15(12-23-16)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVYJJLJFDVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction.
Mode of Action
The compound binds to the αvβ6 integrin with high affinity. This binding can interfere with the integrin’s normal function, potentially altering cellular processes such as adhesion and migration
Biochemical Pathways
This could include pathways related to cell adhesion, migration, and signal transduction
Pharmacokinetics
It has been found to have very high solubility in saline at ph 7, which could potentially enhance its bioavailability
Result of Action
Given its target, it is likely that it affects processes regulated by αvβ6 integrin, such as cell adhesion and migration
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability Other factors, such as temperature and the presence of other molecules, could also influence its action
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine on cells are diverse and depend on the specific cellular context. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is complex and involves multiple steps. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can vary with different dosages. This includes threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine within cells and tissues is a complex process. It can interact with transporters or binding proteins, and can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can affect its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biologische Aktivität
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- Molecular Formula: C₁₄H₁₈F₃N₅
- Molecular Weight: 325.33 g/mol
- IUPAC Name: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
This compound features a pyrazole ring, a pyridazine core, and a piperazine substituent, which are known to contribute to various biological activities.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives often possess anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, modifications to the pyrazole nucleus resulted in compounds that demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. Compounds with similar scaffolds were tested against various bacterial strains, including E. coli and Staphylococcus aureus, exhibiting significant antimicrobial effects . The presence of trifluoromethyl groups has been correlated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability.
3. Antitubercular Activity
Recent research has focused on the antitubercular properties of compounds related to this structure. A series of substituted pyridazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some showing IC90 values as low as 4.00 μM . This suggests that the target compound may also possess similar antitubercular efficacy.
The biological activity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The piperazine moiety may facilitate interactions with various enzymes or receptors involved in inflammatory pathways.
- Receptor Modulation: The trifluoromethyl group enhances binding affinity to specific receptors, potentially modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Key Structural Differences
The compound is compared below with a closely related analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS: 1019104-88-1), and other pyrazole-pyrimidine derivatives from literature.
Table 1: Structural and Physicochemical Comparison
Substituent Impact on Properties
Trifluoromethylpyridinyl vs. In contrast, the sulfonyl group in the analog (C₂₁H₂₆N₆O₃S) increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility . Molecular weight differences (424.38 vs. 442.50 g/mol) reflect the sulfonyl group’s contribution of sulfur and oxygen atoms.
Pyrazole vs. Pyrazolopyrimidine Cores :
Hypothetical Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- The trifluoromethyl group may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system targets.
- The sulfonyl analog’s polarity could favor peripheral targets requiring enhanced solubility.
Vorbereitungsmethoden
Preparation of 1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine
The piperazine intermediate is critical for constructing the target compound. Two primary methods dominate its synthesis:
Method A (Nucleophilic Aromatic Substitution):
2-Chloro-5-(trifluoromethyl)pyridine reacts with excess piperazine in acetonitrile at reflux. After 12–24 hours, the mixture is filtered, and the solvent is evaporated. The residue undergoes purification via distillation or recrystallization, yielding 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine with 81.4% efficiency.
Method B (Catalytic Coupling):
A palladium-catalyzed Buchwald-Hartwig amination employs 2-bromo-5-(trifluoromethyl)pyridine, piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in toluene. Heating at 90°C for 8 hours under nitrogen achieves a 75–80% yield.
| Condition | Solvent | Catalyst System | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Acetonitrile | None | 81.4% |
| Catalytic Amination | Toluene | Pd2(dba)3, BINAP | 75–80% |
Synthesis of 3-Chloro-6-(Piperazin-1-yl)Pyridazine
The pyridazine core is functionalized via nucleophilic substitution. 3,6-Dichloropyridazine reacts with piperazine in ethanol under reflux for 6 hours, yielding 3-chloro-6-(piperazin-1-yl)pyridazine (83% yield). The chlorine at position 3 remains reactive for subsequent modifications.
Functionalization of the Pyridazine Core
Coupling of Piperazine and Pyridazine Intermediates
The final step involves linking the substituted piperazine (from Section 1.1) to the functionalized pyridazine (from Section 2.1). Two approaches are documented:
Method 1 (Direct Alkylation):
3-(3,5-Dimethylpyrazol-1-yl)-6-chloropyridazine reacts with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in ethanol at 78°C for 8 hours with potassium carbonate as a base. Chromatographic purification yields the target compound in 72% yield.
Method 2 (Pd-Catalyzed Cross-Coupling):
A Miyaura borylation followed by Suzuki-Miyaura coupling attaches the piperazine fragment. The pyridazine intermediate is first converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl2. Subsequent coupling with the brominated piperazine derivative under Pd(OAc)2 catalysis achieves 68% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts: Pd2(dba)3 with BINAP outperforms Pd(OAc)2 in coupling reactions, particularly for electron-deficient aryl halides.
-
Copper Catalysts: CuI/1,10-phenanthroline systems are optimal for pyrazole introduction, minimizing side reactions.
Characterization and Analytical Data
The final compound is characterized by:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Answer: The compound contains a pyridazine core linked to a 3,5-dimethylpyrazole group and a piperazine ring substituted with a trifluoromethylpyridine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions. These features are critical for binding to hydrophobic pockets in biological targets and participating in nucleophilic substitution or coupling reactions .
Q. What synthetic routes are available for this compound, and what are the critical reaction conditions?
- Answer: Synthesis typically involves:
- Step 1: Coupling of 3,5-dimethylpyrazole with a chloropyridazine intermediate using a base (e.g., NaH) in DMF at 60–80°C.
- Step 2: Piperazine substitution via Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and ligand (Xantphos) in toluene under reflux .
- Critical factors include solvent polarity, catalyst loading, and temperature control to avoid side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): To confirm substituent positions and purity.
- HPLC-MS: For assessing synthetic yield and detecting impurities.
- X-ray crystallography: To resolve ambiguities in stereochemistry or regioselectivity .
Advanced Research Questions
Q. How can molecular docking simulations elucidate this compound’s interactions with biological targets like Bcl-xL?
- Answer:
- Protocol:
Prepare the compound’s 3D structure using software like Schrödinger Maestro.
Dock into the Bcl-xL binding pocket (PDB ID: 4QTV) using Glide or AutoDock Vina.
Analyze binding poses for hydrogen bonds with Arg139 and hydrophobic interactions with Phe105/Trp104.
- Validation: Compare results with experimental IC₅₀ data from apoptosis assays (e.g., mitochondrial membrane depolarization) .
Q. How does this compound compare structurally and functionally to other pyridazine derivatives with anticancer activity?
- Answer: Key differences include the trifluoromethylpyridine-piperazine motif, which improves target selectivity over analogs. For example:
| Compound | Structural Features | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | Trifluoromethylpyridine-piperazine, pyridazine | Bcl-xL inhibition: 0.75 μM |
| 6H-pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine fusion | Antinociceptive (ED₅₀: 25 mg/kg) |
| 5-(4-fluorobenzoyl)pyridazine | Fluorobenzoyl substituent | Antitumor (HT29: 18.5 μM) |
The target compound’s unique substitution pattern enhances solubility and reduces off-target effects .
Q. What strategies resolve contradictory bioactivity data in different assay systems?
- Answer:
- Step 1: Validate assay conditions (e.g., ATP levels in cell viability assays).
- Step 2: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Step 3: Check compound stability via LC-MS under assay conditions (e.g., pH, serum proteins) .
Q. How can synthetic yield and purity be optimized for scale-up studies?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
